BenchChemオンラインストアへようこそ!

tert-Butyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate

Lipophilicity Drug-likeness ADME prediction

tert-Butyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate (CAS 1221342-79-5) is a synthetic organic building block classified as a β-amino acid ester derivative featuring a tert-butyl ester, a 2-methyl-substituted propanoate backbone, a secondary amine linker, and a terminal piperidine ring. With molecular formula C₁₅H₃₀N₂O₂ and molecular weight 270.42 g/mol, this compound falls within the lead-like chemical space (19 heavy atoms; rotatable bond count and is catalogued as an in-stock building block across multiple global suppliers including Fluorochem (SKU F522811) and AA Blocks.

Molecular Formula C15H30N2O2
Molecular Weight 270.41 g/mol
CAS No. 1221342-79-5
Cat. No. B6340421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate
CAS1221342-79-5
Molecular FormulaC15H30N2O2
Molecular Weight270.41 g/mol
Structural Identifiers
SMILESCC(CNCCN1CCCCC1)C(=O)OC(C)(C)C
InChIInChI=1S/C15H30N2O2/c1-13(14(18)19-15(2,3)4)12-16-8-11-17-9-6-5-7-10-17/h13,16H,5-12H2,1-4H3
InChIKeyXOFUWVXHOXLLON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate (CAS 1221342-79-5): Procurement-Grade Chemical Profile and Comparator Landscape


tert-Butyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate (CAS 1221342-79-5) is a synthetic organic building block classified as a β-amino acid ester derivative featuring a tert-butyl ester, a 2-methyl-substituted propanoate backbone, a secondary amine linker, and a terminal piperidine ring . With molecular formula C₁₅H₃₀N₂O₂ and molecular weight 270.42 g/mol, this compound falls within the lead-like chemical space (19 heavy atoms; rotatable bond count 8) and is catalogued as an in-stock building block across multiple global suppliers including Fluorochem (SKU F522811) and AA Blocks [1]. Its computed LogP of 2.13 indicates moderate lipophilicity, while the high fraction of sp³-hybridized carbons (Fsp³ = 0.933) aligns with contemporary medicinal chemistry design principles favoring three-dimensional character and scaffold saturation [1]. The compound is supplied at certified purities of 95–98% and is accompanied by full GHS hazard documentation, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Caution: High-strength differential evidence from primary literature is limited for this compound; the comparative analyses presented herein rely predominantly on structural reasoning, computed physicochemical descriptors, vendor specifications, and class-level inferences from the piperidine-ethylamino-propanoate chemical series.

Why In-Class tert-Butyl Piperidinyl-Propanoate Analogs Cannot Substitute tert-Butyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate in Lead Optimization Workflows


The tert-butyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate scaffold integrates four interdependent structural features—the tert-butyl ester protecting group, the α-methyl branch, the ethylamino spacer, and the terminal piperidine—that collectively define its reactivity profile, physicochemical properties, and synthetic utility [1]. Compounds lacking any single feature diverge in at least one critical parameter relevant to procurement decisions: the des-methyl analog (CAS 1049151-74-7) removes steric constraint at the α-position, altering conformational preferences and reducing molecular weight by 14 Da (270.42 → 256.39) ; the methyl ester variant (CAS 1221341-48-5) substitutes the acid-labile tert-butyl ester with a more hydrolytically susceptible methyl ester, changing both the deprotection strategy and the compound's stability under basic conditions [2]; and the 2-amino-3-piperidinyl analog (CAS 2248260-80-0) replaces the flexible ethylamino linker with a direct propanoate-to-piperidine connection, eliminating the secondary amine donor/acceptor site and reducing LogP by approximately 1 log unit (2.13 vs. ~1.1) [3]. These structural differences translate into measurable divergence in chromatographic retention, membrane permeability potential, and compatibility with orthogonal protecting group strategies—making direct interchange without re-optimization inadvisable [1].

Quantitative Comparative Evidence Guide: tert-Butyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate vs. Closest Structural Analogs


LogP Differential: Enhanced Lipophilicity of tert-Butyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate vs. Direct-Linker Analog Drives Altered Membrane Partitioning Predictions

The target compound (CAS 1221342-79-5) exhibits a computed LogP of 2.13, approximately 1 log unit higher than the direct-linker comparator tert-butyl 2-amino-3-piperidin-1-ylpropanoate (CAS 2248260-80-0), which has a reported XLogP3 of ~1.1 [1][2]. The 1.03 log unit increase is attributable to the additional methylene units in the ethylamino spacer and the 2-methyl branch on the propanoate backbone—both absent in CAS 2248260-80-0. For procurement decisions in CNS-targeted or membrane-permeable probe design, this LogP elevation of approximately 1 unit may shift predicted blood-brain barrier permeability and non-specific protein binding profiles, requiring a deliberate compound selection rather than casual analog interchange [1].

Lipophilicity Drug-likeness ADME prediction

Ester Hydrolytic Stability: tert-Butyl Protection Confers Orthogonal Deprotection Selectivity vs. Methyl Ester Analog in Multi-Step Synthetic Routes

The target compound (CAS 1221342-79-5) utilizes a tert-butyl (t-Bu) ester protecting group, which is cleavable under acidic conditions (e.g., TFA, HCl/dioxane) while remaining stable under basic hydrolysis and hydrogenolysis conditions . In contrast, the methyl ester analog (CAS 1221341-48-5) is susceptible to saponification under basic conditions, limiting its compatibility with ester-containing intermediates during multi-step syntheses [1]. This orthogonal stability profile makes the tert-butyl ester the preferred choice when synthetic routes involve basic transformations (e.g., Grignard additions, nucleophilic substitutions under alkaline conditions) prior to ester deprotection. The tert-butyl group also provides greater steric shielding of the ester carbonyl, reducing the rate of nucleophilic attack compared to the methyl ester .

Protecting group strategy Orthogonal synthesis Solid-phase peptide synthesis

Molecular Complexity and Fraction sp³ (Fsp³): Target Compound Achieves Fsp³ = 0.933, Surpassing Typical Drug-Like Thresholds and Favoring 3D Structural Diversity

The target compound (CAS 1221342-79-5) has a computed Fsp³ (fraction of sp³-hybridized carbons) of 0.933, with 19 heavy atoms and 8 rotatable bonds [1]. This Fsp³ value substantially exceeds the widely cited drug-like benchmark of Fsp³ ≥ 0.45 (Lovering et al., 2009) and is higher than many flat aromatic building blocks commonly used in medicinal chemistry libraries. The des-methyl analog (CAS 1049151-74-7) has one fewer carbon atom (14 vs. 15 heavy atoms in formula) and likely a slightly lower Fsp³ due to the absence of the sp³ 2-methyl substituent, though direct Fsp³ data for the comparator were not located in accessible databases . A high Fsp³ correlates with improved clinical success rates, enhanced aqueous solubility at a given LogP, and reduced off-target promiscuity—attributes that make this compound an attractive procurement choice for fragment-based and diversity-oriented synthesis programs [1].

Fragment-based drug discovery Lead-likeness Molecular complexity

Supplier-Certified Purity Range and Batch Consistency: 95–98% Purity Across Multiple Vendors Enables Direct Use Without Additional Purification

The target compound (CAS 1221342-79-5) is commercially supplied at certified purities ranging from 95.0% (Fluorochem, CymitQuimica) to 98% (Leyan, MolCore NLT 97%) across multiple independent vendors . The methyl ester analog (CAS 1221341-48-5) is available at comparable purity specifications (95–98%), while the des-methyl analog (CAS 1049151-74-7) is also listed at 95.0–98% purity . Importantly, the target compound's MDL number (MFCD14707443) and InChI Key (XOFUWVXHOXLLON-UHFFFAOYSA-N) are unambiguously assigned, enabling precise compound identity verification across supplier catalogs . No batch-specific analytical data (e.g., NMR, HPLC chromatograms) were located for public access; purity claims are vendor-declared.

Chemical procurement Quality assurance Vendor qualification

GHS Hazard Profile Documentation: Full Safety Data Sheet Availability Enables Regulatory-Compliant Laboratory Procurement and Handling

The target compound (CAS 1221342-79-5) has a fully documented GHS hazard profile with pictogram GHS07 (harmful/irritant), signal word 'Warning,' and four hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This documented safety profile contrasts with several comparator compounds for which equivalent GHS documentation was not located in publicly accessible vendor datasheets during this analysis. The availability of a comprehensive SDS—including 19 precautionary statements (P101 through P501) covering personal protection, spill response, storage, and disposal—reduces institutional safety review burden and accelerates procurement approval timelines in regulated laboratory environments . No compound-specific toxicological study data (e.g., LD₅₀, NOAEL) were identified; all hazard classifications are based on computational prediction or analog read-across.

Laboratory safety Regulatory compliance Risk assessment

Polar Surface Area and Hydrogen Bond Donor/Acceptor Profile: Target Compound (PSA 42 Ų, HBD 1, HBA 3) Occupies Favorable Oral Bioavailability Chemical Space

The target compound (CAS 1221342-79-5) has a computed topological polar surface area (TPSA) of 42 Ų, 1 hydrogen bond donor, and 3 hydrogen bond acceptors [1]. The methyl ester comparator (CAS 1221341-48-5) has a comparable TPSA of 41.6 Ų [2]. Both compounds satisfy Veber's oral bioavailability criteria (TPSA ≤ 140 Ų; rotatable bonds ≤ 10). The target compound's 8 rotatable bonds and the methyl ester's 7 rotatable bonds also fall within acceptable ranges for oral drug-likeness. The des-methyl analog (CAS 1049151-74-7), lacking the 2-methyl chiral center, has one fewer heavy atom and likely similar PSA, though direct computational data from a consistent platform were not located. The combination of moderate PSA (42 Ų) and moderate LogP (2.13) places the target compound near the center of the favorable oral bioavailability space on a PSA-vs-LogP plot, making it a reasonable building block choice for oral drug candidate synthesis [1].

Drug-likeness Oral bioavailability Veber rules

Recommended Procurement and Application Scenarios for tert-Butyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate Based on Quantitative Evidence


Multi-Step Parallel Library Synthesis Requiring Orthogonal Ester Protection Under Basic Reaction Conditions

When a synthetic route to a lead optimization library involves basic transformations (e.g., alkylation, reductive amination, or nucleophilic displacement under alkaline conditions) prior to ester deprotection, the tert-butyl ester of CAS 1221342-79-5 remains intact while a methyl ester (CAS 1221341-48-5) would undergo saponification . Procurement of the tert-butyl variant is justified specifically when the synthetic sequence demands basic stability at the ester position before the final acidolytic deprotection step. This scenario directly follows from the orthogonal protecting group evidence presented in Section 3, Evidence Item 2 .

CNS-Targeted Probe or Fragment Library Design Requiring Controlled Lipophilicity (LogP ~2.1) and High Fsp³ Character

For fragment-based or DNA-encoded library campaigns targeting CNS-penetrant chemical space, CAS 1221342-79-5 offers LogP = 2.13 and Fsp³ = 0.933 [1]. This LogP value sits within the optimal range for CNS drug candidates (typically LogP 1–4), while the exceptionally high Fsp³ supports three-dimensional scaffold diversity—both properties that diverge from the direct-linker analog (CAS 2248260-80-0, LogP ~1.1) [2]. Procurement of this specific compound over the less lipophilic direct-linker analog is recommended when the target product profile requires moderate membrane permeability balanced with high saturation, as supported by Evidence Items 1 and 3 in Section 3 [1][2].

Regulatory-Compliant Laboratory Procurement with Expedited Safety Review Requirements

Institutional laboratories operating under OSHA laboratory standards or equivalent international regulations benefit from CAS 1221342-79-5's fully documented GHS safety profile (GHS07, H302/H315/H319/H335) with 19 enumerated precautionary statements available from Fluorochem . When procurement timelines are constrained and safety committee pre-approval is required, the completeness of the available SDS documentation can accelerate the approval cycle compared to analogs with less thoroughly documented hazard profiles. This application scenario is grounded in the safety documentation evidence presented in Section 3, Evidence Item 5 .

Stereochemical SAR Exploration Requiring a Racemic 2-Methyl-β-Amino Acid Ester Scaffold with a Basic Piperidine Terminus

The 2-methyl substituent on the propanoate backbone of CAS 1221342-79-5 introduces a stereogenic center, making this compound a racemic building block suitable for stereochemical structure-activity relationship (SAR) studies following chiral resolution or asymmetric synthesis of downstream products [1]. The des-methyl analog (CAS 1049151-74-7) lacks this chiral center and cannot support stereochemical diversification at the α-position. This application directly leverages the 2-methyl structural differentiator identified in Section 2 and the molecular complexity evidence in Section 3, Evidence Item 3 [1].

Quote Request

Request a Quote for tert-Butyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.